molecular formula C10H12BrNO B2758345 N-[4-(2-bromoethyl)phenyl]Acetamide CAS No. 39232-06-9

N-[4-(2-bromoethyl)phenyl]Acetamide

Cat. No. B2758345
Key on ui cas rn: 39232-06-9
M. Wt: 242.116
InChI Key: PTMFXPFUQJDWFO-UHFFFAOYSA-N
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Patent
US05807857

Procedure details

A solution of 4-nitrophenethyl bromide (23.8 g, 103.6 mmol) and acetic anhydride (9.8 ml, 103.6 mmol) in absolute ethanol (400 ml) was hydrogenated over platinum (IV) oxide (2.38 g) at 10 psi. The catalyst was removed by filtration and the solvent evaporated under vacuum. The remaining residue was purified by flash chromatography (silica gel, dichloromethane) to give 12.34 g of the title compound as a white solid. δ (250 MHz, CDCl3) 2.16 (3H, s), 3.12 (2H, t, J=7.5Hz), 3.53 (2H, t, J=7.5Hz), 7.15 (2H, d, J=8.4Hz), 7.45 (2H, d, J=8.4Hz).
Quantity
23.8 g
Type
reactant
Reaction Step One
Quantity
9.8 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
2.38 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][C:7]([CH2:8][CH2:9][Br:10])=[CH:6][CH:5]=1)([O-])=O.[C:13](OC(=O)C)(=[O:15])[CH3:14]>C(O)C.[Pt](=O)=O>[C:13]([NH:1][C:4]1[CH:12]=[CH:11][C:7]([CH2:8][CH2:9][Br:10])=[CH:6][CH:5]=1)(=[O:15])[CH3:14]

Inputs

Step One
Name
Quantity
23.8 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CCBr)C=C1
Step Two
Name
Quantity
9.8 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
2.38 g
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The remaining residue was purified by flash chromatography (silica gel, dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1=CC=C(CCBr)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 12.34 g
YIELD: CALCULATEDPERCENTYIELD 49.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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